molecular formula C13H14ClN3O3S B2701439 3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034270-08-9

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2701439
CAS No.: 2034270-08-9
M. Wt: 327.78
InChI Key: OSFIPOUKCRZJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a chemical compound with the CAS Number 2034331-53-6 and a molecular weight of 403.88 g/mol. Its molecular formula is C19H18ClN3O3S . This piperidine-carboxamide derivative features a 5-chlorothiophene moiety and an imidazolidine-2,4-dione core, a structure known to be of significant interest in medicinal chemistry . Compounds with the thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds are extensively investigated for their potential as modulators of biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which is a key target in metabolic disease research . Furthermore, this general class of heterocyclic compounds has demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial, anticancer, and anti-inflammatory properties . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet for safe handling practices.

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)12(19)16-5-3-8(4-6-16)17-11(18)7-15-13(17)20/h1-2,8H,3-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIPOUKCRZJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the acylation of piperidine with 5-chlorothiophene-2-carbonyl chloride, followed by the cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound is compared to two analogs from the provided evidence (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Substituents
3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (Target) Not provided Estimated C13H15ClN3O3S ~352.8 (estimated) Imidazolidine-2,4-dione 5-Chlorothiophene-2-carbonyl
3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK63954) 2034443-38-2 C15H18FN3O5S 371.38 Imidazolidine-2,4-dione 5-Fluoro-2-methoxybenzenesulfonyl
3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (BK63738) 2034225-51-7 C22H24N4O3 392.45 Pyrido[2,3-d]pyrimidine-2,4-dione 2-Phenylbutanoyl
Key Observations:

Core Heterocycle :

  • The target compound and BK63954 share the imidazolidine-2,4-dione core, which is compact and rigid, favoring interactions with polar binding pockets. In contrast, BK63738 features a pyrido-pyrimidine-2,4-dione system, a larger aromatic scaffold that may enhance π-π stacking or intercalation properties .

However, the sulfonyl moiety in BK63954 may enhance metabolic stability due to its electron-withdrawing nature . BK63738’s 2-phenylbutanoyl substituent is a flexible alkyl chain with a phenyl group, which could increase hydrophobic interactions but reduce solubility .

Molecular Weight and Solubility :

  • The target compound (estimated MW ~352.8) is lighter than BK63954 (MW 371.38) and BK63738 (MW 392.45). Its chlorothiophene group likely reduces aqueous solubility compared to BK63954’s sulfonyl group but may improve blood-brain barrier penetration.

Biological Activity

3-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a piperidine ring, a chlorothiophene moiety, and an imidazolidine-2,4-dione framework, which are known to interact with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14ClN3O2S\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure suggests potential interactions with biological systems due to the presence of heteroatoms (N, O, S) and functional groups that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing imidazolidine-2,4-dione derivatives exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown effectiveness against cancer cell lines by inhibiting specific proteins involved in tumor growth.
  • Antimicrobial Properties : Some derivatives demonstrate activity against a range of microbial pathogens.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. For instance:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Studies have shown that imidazolidine derivatives can selectively inhibit PTP1B, which is implicated in insulin signaling and cancer progression. This inhibition can lead to increased glucose uptake and reduced tumor growth .
  • Cell Signaling Modulation : The compound may influence various signaling pathways crucial for cell survival and proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of compounds similar to this compound. Below are summarized findings from relevant studies:

StudyCompound TestedBiological ActivityIC50 Value (µM)
Imidazolidine DerivativePTP1B Inhibition4.1
Analog CompoundAntitumor Activity2.8
Similar StructureAntimicrobialVaries

These results indicate that the compound's structural analogs possess significant biological activities that could be leveraged for therapeutic purposes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins. The results suggest favorable interactions with PTP1B and other relevant targets, reinforcing the potential for this compound in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.